Fostriecin
Overview
Description
Fostriecin, also known as CI-920, is a phosphate ester produced by Streptomyces pulveraceus. It is recognized for its antitumor activity and has been the subject of preclinical studies due to its unique mechanism of action, which includes the inhibition of protein phosphatases involved with cell cycle control and histone phosphatases, as well as DNA topoisomerase II (Topo II) catalytic activity. The relative contribution of these mechanisms to the antitumor activity has not been fully elucidated, but Topo II inhibition seems to be the major mechanism of action at in vitro cytotoxic fostriecin levels. The cellular uptake of fostriecin is likely facilitated by the reduced-folate carrier, which suggests potential clinical applications and implications of these in vitro observations (deJong, Devries, & Mulder, 1997).
Synthesis Analysis
While specific details on the synthesis of Fostriecin were not identified in the available literature from the search, its complex structure suggests that its synthesis involves intricate steps typical of polyketide natural products. The synthesis likely involves the formation of the phosphate ester group and the conjugated diene system, which are characteristic of the fostriecin structure. Research on related compounds, such as vancomycin and other glycopeptide antibiotics, highlights the advancements in organic synthesis techniques that could be applicable to fostriecin, enabling the preparation of complex molecules and potentially inaccessible analogues through total synthesis (Okano, Isley, & Boger, 2017).
Scientific Research Applications
Tumor Activity and Cell Impact : Fostriecin induces vimentin hyperphosphorylation and intermediate filament reorganization in baby hamster kidney cells, hinting at potential tumor-promoting activity (Ho & Roberge, 1996).
Antitumor Antibiotic Properties : It acts as a novel antitumor antibiotic, inhibiting DNA topoisomerase II, protein phosphatases involved in cell-cycle control, and histone phosphatases (de Jong, de Vries & Mulder, 1997).
Chromatin Changes in Apoptosis or Necrosis : Fostriecin induces chromatin changes in cells undergoing apoptosis or necrosis, altering DNA sensitivity to denaturation (Hotz, Traganos & Darżynkiewicz, 1992).
Inhibition of Protein Phosphatase 2A : It is a potent inhibitor of protein phosphatase 2A, crucial in the proliferation of mouse leukemia cells (Takeuchi et al., 2009).
Synthesis and Biological Properties : The total synthesis of Fostriecin offers a base for discovering analogues with similar biological but more desirable physical properties (Chavez & Jacobsen, 2001).
Cell Cycle Arrest and Mitotic Disruption : Fostriecin induces a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle, correlating with abnormal centrosome replication and formation of aberrant mitotic spindles (Cheng et al., 1998).
Selective Inhibition of Protein Phosphatases : Fostriecin is a unique phosphate monoester antibiotic isolated from Streptomyces pulveraceus and acts as a protein phosphatase 2A and PP4A selective inhibitor (Kong et al., 2013).
Inhibition of Type II Topoisomerase : Its antitumor effects may be through the inhibition of type II topoisomerase (Boritzki et al., 1988).
Enantioselective Synthesis : Fostriecin can be enantioselectively synthesized, enhancing its application as a potent protein phosphatase inhibitor and antitumor agent (Esumi, Okamoto & Hatakeyama, 2002).
Clinical Trials and Stability Issues : Despite promising antitumor activity and entry into NCI-sponsored clinical trials, studies were halted due to storage instability and unpredictable chemical purity (Ávila et al., 2013); (Boger, Ichikawa & Zhong, 2001).
Safety And Hazards
Future Directions
Fostriecin’s unique ability to inhibit several protein phosphatases has inspired studies of its mechanism-of-action . Its potency and selectivity of inhibition and the resulting broad-ranging cancer cell cytotoxicity have led to its exploration as a potential anti-cancer agent . Future research may focus on combining Fostriecin with other treatments for enhanced efficacy .
properties
IUPAC Name |
[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26)/b3-2-,6-4+,8-5-,12-11+/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQRJWIYMXZORG-DSWNLJKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868985 | |
Record name | Fostriecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
Record name | FOSTRIECIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Fostriecin | |
CAS RN |
87810-56-8 | |
Record name | (+)-Fostriecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87810-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fostriecin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087810568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostriecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSTRIECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO1648L551 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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